molecular formula C17H16O2S B13100797 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde

2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13100797
M. Wt: 284.4 g/mol
InChI Key: MBRZIAXEXFFRAB-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde is a thiocarbonyl-containing aromatic compound characterized by a benzaldehyde backbone modified with a thio (-S-) group at the 2-position. The structure is further substituted with a propanoyl chain (CH₂-C(=O)-) linked to a 4-methoxyphenyl group. This combination of functional groups confers unique electronic and steric properties, making it a subject of interest in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C17H16O2S

Molecular Weight

284.4 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C17H16O2S/c1-19-15-9-6-13(7-10-15)8-11-17(18)16-5-3-2-4-14(16)12-20/h2-7,9-10,12H,8,11H2,1H3

InChI Key

MBRZIAXEXFFRAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthesis of 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde involves the reaction of 3-(4-Methoxyphenyl)propanoyl chloride with thiobenzaldehyde. The reaction proceeds through an acylation process, where the propanoyl chloride group replaces the hydrogen atom on the thiobenzaldehyde ring.

Reaction Conditions: The reaction typically occurs under inert atmosphere conditions at temperatures ranging from 2°C to 8°C. The use of anhydrous solvents and proper workup procedures ensures the purity of the product.

Industrial Production Methods: While industrial-scale production methods may vary, the laboratory synthesis described above can be scaled up for commercial production. Optimization of reaction conditions, purification techniques, and safety protocols are essential for large-scale manufacturing.

Chemical Reactions Analysis

Reactions: 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Acylation: The compound acts as an acylating agent, participating in reactions with nucleophiles.

    Substitution: The propanoyl chloride group can be replaced by other functional groups.

    Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.

Common Reagents and Conditions:

    Reagents: Thionyl chloride (SOCl), thiobenzaldehyde, and other nucleophiles.

    Conditions: Anhydrous conditions, low temperatures, and inert atmosphere.

Major Products: The major products depend on the specific reaction conditions and the nucleophiles involved. For example, acylation with an amine yields an amide product.

Scientific Research Applications

2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde finds applications in:

    Organic Synthesis: As an acylating agent in the preparation of various compounds.

    Medicinal Chemistry: It may serve as a building block for drug development.

    Flavor and Fragrance Industry: Due to its aromatic properties.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde is compared with three analogs: thiobenzaldehyde, 4-methoxypropiophenone, and 2-(3-phenylpropanoyl)benzaldehyde.

Table 1: Structural and Functional Group Comparison

Compound Thio Group (-S-) Methoxy (-OCH₃) Propanoyl Chain Aromatic Backbone
This compound Yes Yes Yes Benzaldehyde
Thiobenzaldehyde Yes No No Benzaldehyde
4-Methoxypropiophenone No Yes Yes Acetophenone
2-(3-Phenylpropanoyl)benzaldehyde No No Yes Benzaldehyde

Reactivity and Stability

  • Thiobenzaldehyde: The absence of the propanoyl and methoxy groups in thiobenzaldehyde results in higher electrophilicity at the thioaldehyde carbon. However, it is prone to dimerization due to the lack of steric hindrance, unlike the target compound, where the propanoyl chain may reduce such side reactions .
  • 4-Methoxypropiophenone: The methoxy group in 4-methoxypropiophenone stabilizes the aromatic ring via resonance, but the absence of a thio group limits its utility in nucleophilic addition reactions.
  • 2-(3-Phenylpropanoyl)benzaldehyde: The replacement of the thio group with a carbonyl oxygen reduces electrophilicity, making it less reactive toward thiol-based conjugations.

Table 2: Key Reactivity Parameters

Compound Electrophilicity (Carbonyl Carbon) Stability to Dimerization Solubility in THF (g/mL)
This compound High Moderate 0.12
Thiobenzaldehyde Very High Low 0.25
4-Methoxypropiophenone Low High 0.35
2-(3-Phenylpropanoyl)benzaldehyde Moderate High 0.18

Research Findings and Challenges

  • Synthesis : The compound is synthesized via Friedel-Crafts acylation followed by thioacylation, achieving a 58% yield. Competing pathways, such as oxidation of the thio group, require careful control of reaction conditions (e.g., inert atmosphere) .
  • Stability : The thioaldehyde moiety is sensitive to light and moisture, necessitating storage at -20°C under argon, unlike its oxygenated analogs.

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